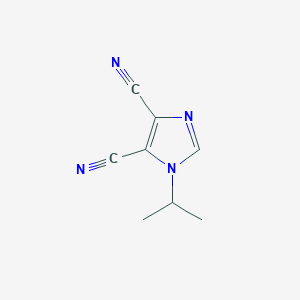
4-Ethylcatechol
概要
説明
4-Ethylcatechol, also known as 3,4-Dihydroxyethylbenzene, is a chemical compound with the molecular formula C8H10O2 and a molecular weight of 138.16 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
4-Ethylcatechol can be synthesized through biocatalyzed reactions. In one study, 4-ethylcatechol was obtained in a one-pot reaction by first oxidizing phenols with tyrosinase from Agaricus bisporus, followed by the reduction of ortho-quinones (intermediates) with L-ascorbic acid sodium salt .Molecular Structure Analysis
The IUPAC Standard InChI for 4-Ethylcatechol is InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 .Chemical Reactions Analysis
4-Ethylcatechol has been shown to inhibit β-glucuronidase activity, an enzyme found in the intestinal microbiota . It has also been involved in electrochemical reactions on different substrate materials and pH conditions .Physical And Chemical Properties Analysis
4-Ethylcatechol is a solid substance with a melting point between 34-45 °C . It is white to cream to pale brown in color .科学的研究の応用
Antioxidant and Radical Scavenger
Catechols, including 4-Ethylcatechol, are known to be antioxidants and radical scavengers with a broad medical potential . They play a crucial role in the cell defense against oxidative stress .
Functional Food Components
4-Ethylcatechol is found in some traditional fermented and smoked foods . These foods are often referred to as “functional foods” because they activate the cell defense against oxidative stress .
Inhibition of β-glucuronidase Activity
4-Ethylcatechol has been shown to inhibit the activity of β-glucuronidase, an enzyme found in the intestinal microbiota . This inhibition could contribute to reducing the risk of colon cancer .
Activation of Nrf2 Signaling Pathway
4-Ethylcatechol has been reported to activate the Nrf2 signaling pathway, which provides protection against common diseases, including cancer . The Nrf2 pathway plays a vital role in reducing the damages caused by oxidative stress and toxic chemical substances .
Detoxification of Carcinogens
In addition to activating the Nrf2 pathway, 4-Ethylcatechol also plays a role in the detoxification of carcinogens, which is crucial in the prevention of cancer .
Potential Use in Cancer Prevention
Given its antioxidant properties, its ability to activate the Nrf2 pathway, and its role in the detoxification of carcinogens, 4-Ethylcatechol has potential use in cancer prevention .
作用機序
Target of Action
The primary target of 4-Ethylcatechol is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of various compounds . Inhibition of β-glucuronidase activity could contribute to reducing the risk of colon cancer .
Mode of Action
4-Ethylcatechol acts as a competitive inhibitor of β-glucuronidase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The compound has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM .
Biochemical Pathways
4-Ethylcatechol affects the Nrf2 signaling pathway , which plays a vital role in reducing the damages caused by oxidative stress and toxic chemical substances . Activation of this pathway by 4-Ethylcatechol can provide protection against common diseases, including cancer .
Pharmacokinetics
The compound’s molecular weight of 13816 suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of β-glucuronidase activity by 4-Ethylcatechol could contribute to reducing the risk of colon cancer . Additionally, the activation of the Nrf2 signaling pathway by 4-Ethylcatechol can provide protection against common diseases, including cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethylcatechol. For instance, alkyl catechols, including 4-Ethylcatechol, are found in fermented foods and wood smoke utilized in food preservation . These environmental sources could potentially affect the availability and action of 4-Ethylcatechol.
Safety and Hazards
特性
IUPAC Name |
4-ethylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGBNBLMBSXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150029 | |
| Record name | 4-Ethylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Ethyl-1,2-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Ethylcatechol | |
CAS RN |
1124-39-6 | |
| Record name | 4-Ethyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574JV8BYR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyl-1,2-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 °C | |
| Record name | 4-Ethyl-1,2-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-ethylcatechol formed in coffee?
A1: 4-Ethylcatechol (4-EC) in coffee primarily originates from the thermal breakdown of caffeic acid during the roasting process. [, , ] This degradation can be further influenced by the presence of other coffee constituents and roasting conditions.
Q2: What other sources, besides coffee, contain 4-ethylcatechol?
A2: 4-Ethylcatechol is also found in:
- Red wine: Produced by Dekkera/Brettanomyces yeasts during fermentation, often considered a wine fault due to its impact on aroma. [, , ]
- Cider: Similar to wine, its presence is linked to microbial activity, specifically Brettanomyces/Dekkera yeasts and Lactobacillus collinoides bacteria. [, ]
- Fermented foods: Certain lactic acid bacteria, like Lactobacillus plantarum, can produce 4-EC through the reduction of 4-vinylcatechol during hydroxycinnamic acid metabolism. []
- Plants: Identified in Glechoma longituba (ground ivy) as a novel norlignan constituent. []
Q3: What makes 4-ethylcatechol a potential marker for certain conditions?
A3: 4-Ethylcatechol serves as a potential marker for:
- Coffee intake: Studies exploring urinary biomarkers for coffee consumption identified 4-ethylcatechol glucuronide as a potential indicator. []
- Diabetic retinopathy: 4-Ethylcatechol sulfate in urine showed a significant association with an increased risk of diabetic retinopathy in a 12-year follow-up study. []
- Fecal microbiota activity: Long-term isoflavone supplementation in menopausal women led to significant differences in fecal 4-ethylcatechol concentrations. []
Q4: What is the molecular formula and weight of 4-ethylcatechol?
A4: 4-Ethylcatechol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q5: How does the structure of 4-ethylcatechol contribute to its reactivity?
A5: 4-Ethylcatechol, like other catechols, possesses two hydroxyl groups on an aromatic ring, making it susceptible to:
- Oxidation: Readily oxidized to its corresponding ortho-quinone in the presence of oxidizing agents or enzymes like tyrosinase. []
- Polymerization: Can undergo enzymatic polymerization by horseradish peroxidase, forming poly(4-ethylcatechol) with potential applications in metal adsorption. []
- Conjugation: Reacts with sulfur-containing compounds like 2-furfurylthiol in coffee, leading to the formation of conjugates and impacting aroma stability. [, ]
Q6: How does the presence of the ethyl group influence the reactivity of 4-ethylcatechol?
A6: The ethyl group, being hydrophobic, influences:
- Enzyme affinity: Homology modeling suggests that tyrosinase isoforms show decreasing affinity for 4-alkylcatechols with increasing side chain length, likely due to steric hindrance within the active site. []
- Bioavailability: The ethyl group's hydrophobicity influences 4-EC's overall bioavailability and its interactions with biological membranes. []
Q7: What are the known biological activities of 4-ethylcatechol?
A7: 4-Ethylcatechol exhibits:
- Antioxidant activity: Like other catechols, it can scavenge free radicals, potentially contributing to its health benefits. [, ]
- Anti-inflammatory activity: Studies suggest that 4-EC might exert anti-inflammatory effects by inhibiting NF-κB and activating the Nrf2 pathway. []
- Antiplatelet activity: Demonstrated potent antiplatelet effects in vitro, inhibiting arachidonic acid and collagen-triggered platelet aggregation in human blood. []
Q8: How does 4-ethylcatechol compare to other catechol derivatives in terms of its biological activity?
A8:
- Nrf2 activation: 4-Ethylcatechol, along with 4-methylcatechol and 4-vinylcatechol, robustly activates the Nrf2 cell defense pathway, potentially offering protection against oxidative stress and related diseases. []
- Antiplatelet activity: Comparison with 22 close derivatives revealed that 4-ethylcatechol is among the most potent inhibitors of arachidonic acid-induced platelet aggregation. []
Q9: What are the potential applications of 4-ethylcatechol based on its biological activity?
A9: Potential applications based on current research include:
- Functional food ingredient: Could be explored as a functional food ingredient for its potential antioxidant and anti-inflammatory properties. []
- Pharmaceutical development: Its potent antiplatelet activity warrants further investigation for potential use in cardiovascular disease prevention or treatment. []
Q10: What analytical techniques are commonly used to detect and quantify 4-ethylcatechol?
A10: Common analytical methods for 4-ethylcatechol analysis include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification and quantification of volatile compounds, often coupled with extraction techniques like Solid Phase Extraction (SPE) or Solid-Phase Microextraction (SPME). [, , , , , , ]
- High-Performance Liquid Chromatography (HPLC): Can be coupled with various detectors:
- Coulometric Electrochemical Array Detection (CEAS): Offers high sensitivity and selectivity for phenolic compounds. [, , ]
- Fluorescence Detection (FLD): Provides a cost-effective alternative for 4-EC quantification, particularly in conjunction with 4-ethylphenol analysis. [, ]
- Mass Spectrometry (MS/MS): Enables sensitive and specific quantification, often employed in stable isotope dilution analysis (SIDA). [, , ]
Q11: What factors influence the stability of 4-ethylcatechol?
A11: 4-Ethylcatechol stability is influenced by:
- Temperature: High temperatures, such as those encountered during coffee roasting, can lead to its degradation. [, ]
- Presence of oxidizing agents: As a catechol, it is susceptible to oxidation, especially in the presence of metal ions or enzymes like tyrosinase. [, ]
Q12: Is there any information available on the environmental impact and degradation of 4-ethylcatechol?
A12: While specific data on the ecotoxicological effects of 4-ethylcatechol is limited, its presence in various environmental matrices (e.g., wastewater) warrants further investigation. [] Research into its biodegradability and potential for bioremediation is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


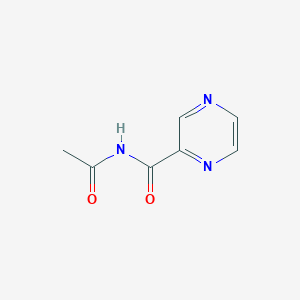
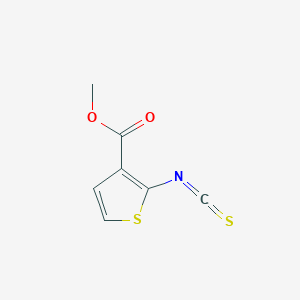
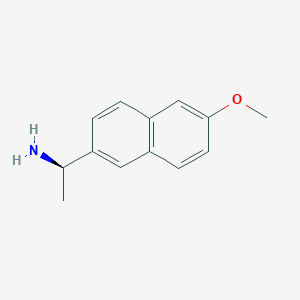

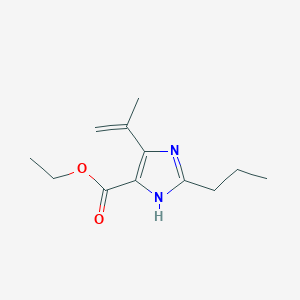

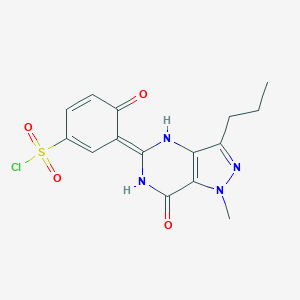
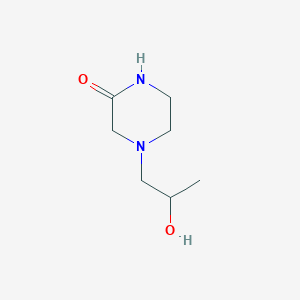
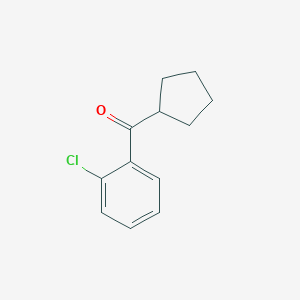
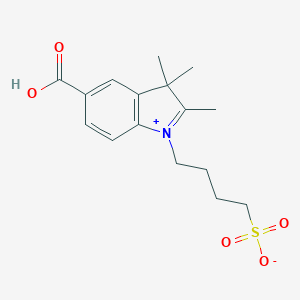
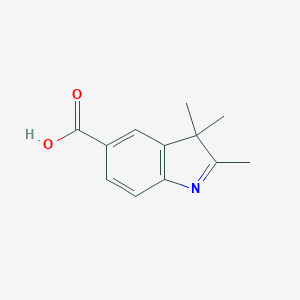
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)

